1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine
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Overview
Description
. It belongs to the class of piperazine derivatives and has been studied for various applications.
Preparation Methods
Synthetic Routes:: BZP can be synthesized through several methods, including:
Hydromethylation Sequence: This approach involves the protodeboronation of pinacol boronic esters, followed by further transformations .
Other Synthetic Routes: While specific details are beyond the scope of this article, BZP can be prepared via various synthetic pathways.
Industrial Production:: Industrial-scale production methods for BZP are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
BZP undergoes various chemical reactions:
Oxidation: BZP can be oxidized under appropriate conditions.
Reduction: Reduction reactions can yield different derivatives.
Substitution: BZP can undergo nucleophilic substitution reactions. Common reagents include oxidants, reducing agents, and nucleophiles. The major products depend on reaction conditions and substituents.
Scientific Research Applications
BZP has diverse applications:
Medicine: It has been explored for its potential pharmacological effects.
Neurochemistry: BZP interacts with neurotransmitter systems.
Industry: Limited industrial applications exist due to regulatory restrictions.
Mechanism of Action
The exact mechanism of BZP’s effects remains incompletely understood. It likely involves interactions with serotonin receptors and other neurotransmitter systems. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
BZP’s uniqueness lies in its structure and pharmacological properties. Similar compounds include other piperazine derivatives, such as mCPP (meta-Chlorophenylpiperazine) and TFMPP (trifluoromethylphenylpiperazine) .
Properties
Molecular Formula |
C26H29ClN2O2 |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29ClN2O2/c1-30-25-11-10-23(17-26(25)31-20-21-6-3-2-4-7-21)19-29-14-12-28(13-15-29)18-22-8-5-9-24(27)16-22/h2-11,16-17H,12-15,18-20H2,1H3 |
InChI Key |
MRWCPRGKUQSHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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